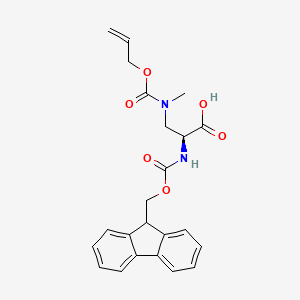
Fmoc-Dap(Alloc,Me)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fmoc-Dap(Alloc,Me) Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid , is a derivative of the amino acid diaminopropionic acid. It is widely used in peptide synthesis due to its unique protecting groups, which facilitate the selective protection and deprotection of amino groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap(Alloc,Me) typically involves the protection of the amino groups of diaminopropionic acid. The Nα-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the Nβ-amino group is protected with the allyloxycarbonyl (Alloc) group. The synthesis can be carried out using standard solid-phase peptide synthesis techniques, where the amino acid is attached to a resin and subjected to a series of coupling and deprotection steps .
Industrial Production Methods: Industrial production of Fmoc-Dap(Alloc,Me) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-quality reagents and optimized reaction conditions ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Dap(Alloc,Me) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Alloc group can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides with selectively protected or deprotected amino groups, which can be further modified or elongated in subsequent synthesis steps .
Scientific Research Applications
Chemistry: Fmoc-Dap(Alloc,Me) is extensively used in the synthesis of complex peptides and proteins. Its unique protecting groups allow for the selective modification of amino acids, facilitating the synthesis of peptides with specific sequences and functionalities .
Biology and Medicine: In biological research, Fmoc-Dap(Alloc,Me) is used to create peptide-based hydrogels and scaffolds for tissue engineering and drug delivery applications. These materials are biocompatible and can support cell growth and differentiation .
Industry: In the pharmaceutical industry, Fmoc-Dap(Alloc,Me) is used in the development of peptide-based therapeutics. Its ability to form stable and well-defined peptide structures makes it valuable for the synthesis of peptide drugs .
Mechanism of Action
The mechanism of action of Fmoc-Dap(Alloc,Me) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the Nα-amino group from unwanted reactions, while the Alloc group protects the Nβ-amino group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid: Similar protecting groups but uses tert-butyloxycarbonyl (Boc) instead of Alloc.
Nα-Fmoc-Nβ-Cbz-L-2,3-diaminopropionic acid: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness: Fmoc-Dap(Alloc,Me) is unique due to its combination of Fmoc and Alloc protecting groups, which provide orthogonal protection. This allows for greater flexibility and control in peptide synthesis, enabling the creation of complex and highly specific peptide structures .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVYJFMPMCGKN-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














